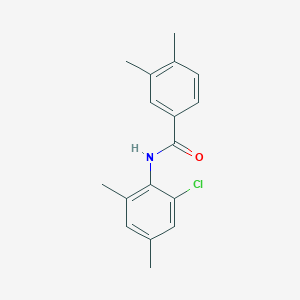

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide's synthesis involves a series of chlorination, oxidation, and ammonolysis reactions. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high yield and purity through these steps, indicating similar approaches could be applicable for synthesizing the target compound (Zhang Zho, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, was determined through acylation reactions and characterized using NMR and X-ray diffraction. This suggests a similar approach can be used to analyze the molecular structure of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

- Related benzamides have been studied for their reactions and properties. For example, the tritium labeling of N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide was examined, revealing insights into benzamide's reactivity and stability (Yang Hong et al., 2015).

Physical Properties Analysis

- Physical properties of similar compounds, like 4-Chloro-N-(2,6-dimethylphenyl)benzamide, were analyzed, focusing on bond conformations and intermolecular hydrogen bonds, which can be relevant for understanding the physical properties of the target compound (B. Gowda et al., 2008).

Chemical Properties Analysis

- Studies on compounds like N,N-dimethylbenzamides provide insights into their chemical properties, including metabolic pathways and reactivity, which could be extrapolated to understand the chemical properties of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (L. Constantino et al., 1992).

Aplicaciones Científicas De Investigación

Mitosis Inhibition in Plant Cells

- A study found that a related compound, N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, is a powerful and selective inhibitor of mitosis in plant cells (Merlin et al., 1987).

Polymerization Properties

- A different but structurally related compound, part of the 1,4-diaza-2,3-dimethylbutadiene ligands, showed potential in the polymerization of ethene. This suggests that N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide could have applications in polymer science (Schmid et al., 2001).

Biological Screening

- N-dimethylphenyl substituted derivatives of benzamides, which are chemically related to the compound of interest, were synthesized and screened for biological potential against bacteria and for enzyme inhibition, indicating a potential for similar applications in N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Aziz‐ur‐Rehman et al., 2014).

Chemical Engineering and Environmental Applications

- Research on 4-Chloro-3,5-dimethylphenol, a compound similar to the one , looked at degradation methods and kinetics, suggesting possible environmental applications for N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Li et al., 2020).

Anticonvulsant Properties

- Some benzamides have been screened for anticonvulsant activity. Although not directly involving N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, this research hints at the potential neurological applications of similar compounds (Afolabi et al., 2012).

Propiedades

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-10-7-13(4)16(15(18)8-10)19-17(20)14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYLEFGBNMIVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)